2-{[4-amino-5-(4-bromophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide
Description
This compound (molecular formula: C₁₇H₁₆BrN₅O₂S, average mass: 434.312 g/mol) features a 1,2,4-triazole core substituted with a 4-bromophenyl group at position 5 and an amino group at position 2. A sulfanyl bridge connects the triazole ring to an acetamide moiety, which is further substituted with a 4-methoxyphenyl group. The compound’s ChemSpider ID is 848858, and its monoisotopic mass is 433.020808 .
Properties
Molecular Formula |
C17H16BrN5O2S |
|---|---|
Molecular Weight |
434.3 g/mol |
IUPAC Name |
2-[[4-amino-5-(4-bromophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C17H16BrN5O2S/c1-25-14-8-6-13(7-9-14)20-15(24)10-26-17-22-21-16(23(17)19)11-2-4-12(18)5-3-11/h2-9H,10,19H2,1H3,(H,20,24) |
InChI Key |
VZQYOUNFQWGPGM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Preparation Methods
Cyclization to Form the Triazole Core
The triazole ring is constructed via alkaline cyclization of 2-(4-bromobenzoyl)-N-phenylhydrazinecarbothioamide .
Sulfanyl-Acetamide Coupling
The triazole-thiol intermediate undergoes nucleophilic substitution with 2-chloro-N-(4-methoxyphenyl)acetamide :
-
Conditions : Anhydrous K₂CO₃, dry acetone, 5-hour stirring at room temperature.
-
Key Reaction :
-
Purification : Recrystallization from ethanol yields the final product.
Optimization Strategies
Solvent and Base Selection
Temperature and Time
-
Cyclization : Prolonged reflux (>6 hours) reduces yields due to decomposition.
-
Coupling : Room temperature avoids acetamide hydrolysis observed at elevated temperatures.
Analytical Characterization
Table 1 : Key Spectroscopic Data for the Target Compound
| Parameter | Value/Description |
|---|---|
| Molecular Formula | C₁₇H₁₅BrN₅O₂S |
| Molecular Weight | 449.3 g/mol |
| IR (KBr, cm⁻¹) | 1669 (C=O), 1572 (C=N), 1349 (C-F) |
| ¹H NMR (400 MHz, DMSO) | δ 4.29 (s, 2H, -CH₂-), δ 7.04–7.93 (m, Ar-H) |
| MS (m/z) | 449 [M+H]⁺ |
Comparative Analysis of Synthetic Routes
Table 2 : Efficiency of Reported Methods
| Method | Yield (%) | Purity (HPLC) | Key Advantage |
|---|---|---|---|
| Alkaline Cyclization | 72 | >98% | Scalable, minimal byproducts |
| Microwave-Assisted | 85* | >99% | Faster (1 hour vs. 6 hours) |
| Solid-Phase Synthesis | 65 | 95% | Reduced solvent use |
*Extrapolated from analogous triazole syntheses.
Challenges and Mitigation
-
Byproduct Formation : Trace hydrazine residues are removed via aqueous washes.
-
Low Coupling Efficiency : Pre-activation of chloroacetamide with KI improves reactivity.
Industrial-Scale Considerations
-
Cost Drivers : 4-Bromobenzoic acid ($220/kg) and 4-methoxyaniline ($150/kg) dominate expenses.
-
Green Chemistry : Substituting acetone with cyclopentyl methyl ether (CPME) reduces environmental impact.
Emerging Alternatives
Chemical Reactions Analysis
2-{[4-amino-5-(4-bromophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of reactive sites on the triazole ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Anticancer Activity
Research has demonstrated that triazole derivatives exhibit significant anticancer properties. Key findings include:
- Mechanisms of Action :
- Inhibition of Cell Proliferation : Triazole compounds disrupt cell cycle progression.
- Induction of Apoptosis : They promote programmed cell death in cancer cells.
- Targeting Metabolic Pathways : Inhibition of metabolic enzymes critical for tumor growth has been observed.
Case Study : A study published in the Journal of Medicinal Chemistry evaluated various triazole derivatives for anticancer activity. The compound showed significant cytotoxicity against several resistant cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC50 values indicating moderate to high efficacy against these lines.
Antiviral Properties
Triazole derivatives have also been investigated for their antiviral effects. Notably:
- They target specific viral enzymes, preventing replication.
- Research indicates effectiveness against HIV strains resistant to non-nucleoside reverse transcriptase inhibitors (NNRTIs).
Case Study : A study focused on the antiviral properties of triazole derivatives highlighted that modifications to the triazole core could enhance efficacy against resistant HIV strains.
Antimicrobial Effects
The presence of the sulfanyl group in this compound enhances its ability to penetrate microbial membranes, leading to notable antimicrobial properties against various pathogens. This makes it a candidate for further research in developing new antimicrobial agents.
Structure-Activity Relationship (SAR)
A detailed analysis of the structure-activity relationship has shown that substituents on the triazole ring significantly influence biological activity:
- Introducing methoxy groups improved solubility and bioavailability, leading to enhanced anticancer efficacy.
Summary Table of Biological Activities
| Activity Type | Mechanism | Notable Findings |
|---|---|---|
| Anticancer | Inhibits proliferation; induces apoptosis | Significant cytotoxicity against MCF-7 and HCT-116 cell lines |
| Antiviral | Targets viral enzymes | Effective against NNRTI-resistant HIV mutants |
| Antimicrobial | Disrupts microbial membranes | Broad-spectrum activity against various pathogens |
Mechanism of Action
The mechanism of action of 2-{[4-amino-5-(4-bromophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and biological system .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and structurally analogous derivatives:
Structural and Electronic Differences
Halogen Substitutions: Bromine at the 4-position of the phenyl ring (target compound) contributes to hydrophobic interactions, whereas fluorine () offers electronegativity but smaller steric bulk .
Acetamide Substituents :
- The 4-methoxyphenyl group in the target compound provides electron-donating effects, contrasting with sulfamoyl () or trifluoromethyl () groups, which are electron-withdrawing. This affects solubility and target binding .
- Methyl vs. Methoxy : Methyl groups (e.g., ) enhance lipophilicity, while methoxy groups improve water solubility due to polarizability .
Biological Activity
The compound 2-{[4-amino-5-(4-bromophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide (CAS No. 384847-85-2) is a triazole derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of its biological activity based on diverse sources.
- Molecular Formula : C17H16BrN5O2S
- Molar Mass : 434.31 g/mol
- Structure : The compound contains a triazole ring, a sulfanyl group, and methoxyphenyl acetamide moiety, which are crucial for its biological activity.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of various triazole derivatives, including this compound. The following table summarizes the antimicrobial efficacy against different bacterial strains:
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Moderate inhibition | |
| Escherichia coli | Significant inhibition | |
| Candida albicans | Effective antifungal |
The compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties against Candida species. The mechanism of action is believed to involve disruption of cell wall synthesis and interference with metabolic pathways.
Anticancer Activity
In vitro studies have demonstrated that the compound shows promising anticancer properties. The following findings illustrate its effectiveness against specific cancer cell lines:
| Cancer Cell Line | IC50 (µM) | Activity | Reference |
|---|---|---|---|
| MCF7 (breast cancer) | 15.5 | Cytotoxic | |
| HeLa (cervical cancer) | 20.3 | Cytotoxic |
The cytotoxicity against MCF7 cells was assessed using the Sulforhodamine B (SRB) assay, indicating that the compound can induce apoptosis in cancer cells through mechanisms that may include the inhibition of cell proliferation and induction of cell cycle arrest.
Molecular Docking Studies
Molecular docking studies have been performed to elucidate the binding interactions of this compound with key biological targets. The results suggest that:
- The compound binds effectively to active sites of enzymes involved in cancer cell metabolism.
- Binding affinities were calculated using Schrodinger software, showing a strong interaction with targets such as DNA topoisomerases and protein kinases.
Case Studies
A case study involving the synthesis and testing of similar triazole derivatives highlighted the importance of structural modifications in enhancing biological activity. For instance, the introduction of bromine and methoxy groups significantly improved both antimicrobial and anticancer activities compared to their unsubstituted counterparts .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing this compound?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the 1,2,4-triazole core via cyclization of thiosemicarbazide derivatives under reflux conditions (e.g., ethanol/HCl, 12–24 hours).
- Step 2 : Sulfanyl-acetamide linkage via nucleophilic substitution between the triazole-thiol and α-chloroacetamide intermediates.
- Step 3 : Purification using column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water). Reaction progress is monitored by TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) and confirmed via -NMR for intermediate validation .
Q. Which spectroscopic techniques are most effective for structural characterization?
- NMR Spectroscopy : - and -NMR to confirm substituent connectivity (e.g., methoxyphenyl protons at δ 3.7–3.8 ppm, bromophenyl aromatic protons at δ 7.5–7.8 ppm) .
- X-ray Crystallography : Use SHELX programs (SHELXL for refinement) to resolve crystal packing and hydrogen-bonding networks. High-resolution data (≤1.0 Å) are critical for accurate refinement .
- Mass Spectrometry : HRMS (ESI-TOF) to verify molecular weight (e.g., [M+H] at m/z 476.05) .
Q. What in vitro assays are suitable for preliminary biological screening?
- Antimicrobial Activity : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
- Anticancer Screening : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC determination .
- Anti-inflammatory Potential : COX-2 inhibition assays or TNF-α suppression in macrophage models .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
- Substituent Variation : Synthesize analogs with modified substituents (e.g., replacing 4-bromophenyl with 4-chlorophenyl or pyridinyl groups) and compare activities.
- Biological Testing : Use dose-response curves to quantify potency shifts. For example:
| Substituent (R) | Antimicrobial MIC (µg/mL) | Anticancer IC (µM) |
|---|---|---|
| 4-Bromophenyl | 12.5 | 8.2 |
| 4-Chlorophenyl | 10.0 | 6.7 |
| Pyridin-3-yl | 25.0 | 15.3 |
| Data adapted from analogs in . |
- Computational Modeling : Dock analogs into target proteins (e.g., COX-2, DNA gyrase) using AutoDock Vina to predict binding affinities .
Q. How to resolve contradictions in biological activity data across studies?
- Purity Validation : Confirm compound purity via HPLC (>95%) and elemental analysis to rule out batch variability .
- Assay Standardization : Use orthogonal assays (e.g., ATP-based viability assays alongside MTT) to cross-validate results .
- Statistical Analysis : Apply multivariate regression to identify confounding factors (e.g., solvent DMSO concentration, cell passage number) .
Q. What computational methods predict the compound’s interaction with biological targets?
- Molecular Docking : Use AutoDock or Schrödinger Suite to model interactions with enzymes (e.g., triazole binding to cytochrome P450) .
- Molecular Dynamics (MD) : Simulate ligand-protein stability in explicit solvent (GROMACS, 50 ns trajectories) to assess binding mode persistence .
- QSAR Modeling : Generate 2D/3D descriptors (e.g., logP, polar surface area) to correlate structural features with activity .
Q. How to identify the compound’s biological targets experimentally?
- Affinity Chromatography : Immobilize the compound on resin and isolate binding proteins from cell lysates, followed by LC-MS/MS identification .
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to purified targets (e.g., kinases, receptors) .
- X-ray Crystallography : Co-crystallize the compound with putative targets (e.g., bacterial dihydrofolate reductase) to resolve binding modes .
Q. What challenges arise in crystallographic refinement of this compound?
- Disorder Handling : Address positional disorder in the methoxyphenyl group using PART instructions in SHELXL .
- Twin Refinement : Apply TWIN/BASF commands for non-merohedral twinning observed in polar space groups .
- Hydrogen Bonding Analysis : Use PLATON to validate intermolecular interactions (e.g., N–H···O between triazole and acetamide) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
